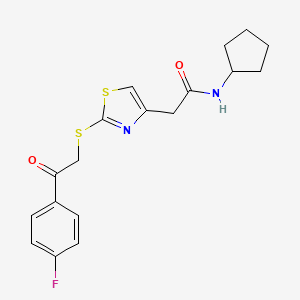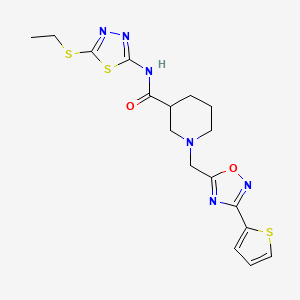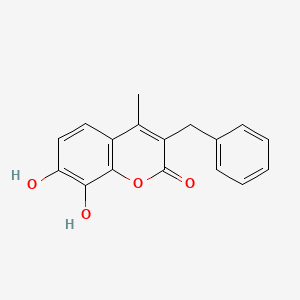
3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one” is a compound that has been synthesized and characterized in various studies . It is a multifunctional chelator, and its metal selectivity was found to be Cu 2+ ∼ Fe 2+ > Zn 2+ > Fe 3+ .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, one study describes the synthesis, chemical, and biological characterization of the multifunctional chelator 7,8-dihydroxy-4- ((methylamino)methyl)-2H-chromen-2-one (DHC12) .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in various studies . For instance, one study carried out a Hirshfeld surface analysis using CrystalExplorer 17.5 software .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been investigated in several studies . For example, one study reported that a series of 4-methyl-2H-chromen-2-ones were synthesized via Von Pechmann condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed in several studies .
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Techniques
- Domino Synthesis Approaches : A study by Avula et al. (2014) presents a rapid synthesis method for obtaining highly substituted fused chromenones, highlighting a domino protocol that facilitates the creation of complex pyrano[3,2-c]chromen-5(4H)-ones and 7,7-dimethyl-7,8-dihydro-4H-chromen-5(6H)-ones. This method underscores the versatility and efficiency of modern synthetic routes for chromenone derivatives (Avula, Nanubolu, & Yadla, 2014).
Fluorescence and Metal Interaction
- Fluorescence Probes : Gülcan et al. (2022) explored the fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, demonstrating its potential as a fluorescent molecule with enhanced fluorescence in the presence of metals. This study contributes to the development of sensitive fluorescence probes for various applications (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022).
Antimicrobial and Pesticidal Activities
- Antimycobacterial Activity : Research by Song Hong-rui (2009) on 3-substituted benzoyl-4H-chromen-4-ones revealed that certain compounds exhibit antimycobacterial activity, suggesting the potential of chromenone derivatives in developing new antimicrobial agents (Song Hong-rui, 2009).
Catalytic Applications and Chemical Transformations
- Iron-Catalyzed Benzylation : Kischel et al. (2007) demonstrated an iron-catalyzed method for the benzylation of 1,3-dicarbonyl compounds, which includes the synthesis of 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones. This work exemplifies the use of catalysis to achieve selective and efficient chemical transformations (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Antidiabetic Activity
- α-Glucosidase and α-Amylase Inhibitory Activity : A study by Telvekar et al. (2020) on novel molecular hybrids of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives revealed promising antidiabetic properties through significant inhibitory activity against α-glucosidase and α-amylase. This suggests the therapeutic potential of chromenone derivatives in diabetes management (Telvekar, Mundlod, Jadhav, Hatvate, & Ghodse, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-benzyl-7,8-dihydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-7-8-14(18)15(19)16(12)21-17(20)13(10)9-11-5-3-2-4-6-11/h2-8,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOVDSFVAFCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-77-1 |
Source


|
| Record name | 3-benzyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)
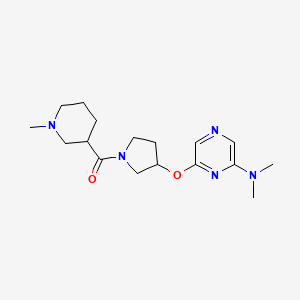
![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)
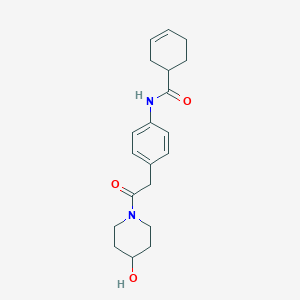
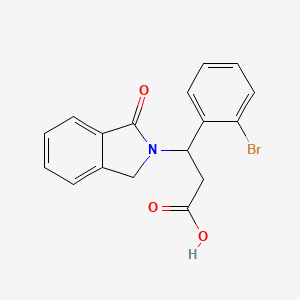
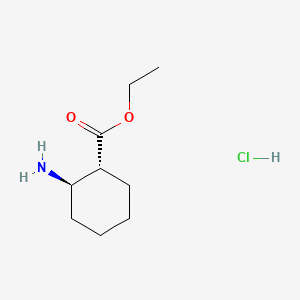
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
